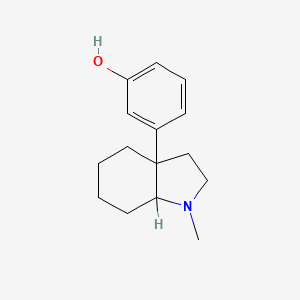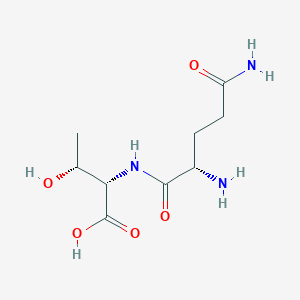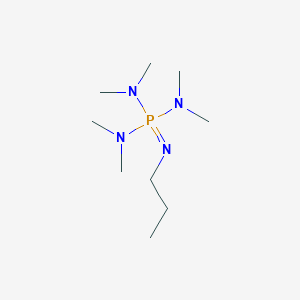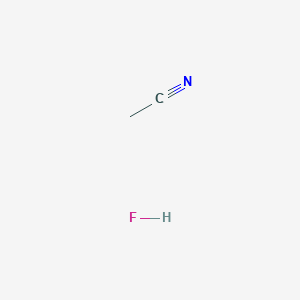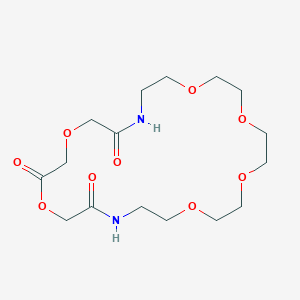![molecular formula C30H31N5 B14436768 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine CAS No. 79118-47-1](/img/structure/B14436768.png)
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to a naphthalenyl diazenyl group. The presence of the butylphenyl diazenyl moiety adds to its distinct chemical characteristics.
准备方法
The synthesis of 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine involves multiple steps, typically starting with the preparation of the diazenyl intermediates. The synthetic route generally includes:
Diazotization: The formation of diazonium salts from aromatic amines.
Coupling Reaction: The diazonium salts are then coupled with naphthalen-1-yl derivatives under controlled conditions to form the diazenyl intermediates.
Pyrrolidine Attachment: The final step involves the reaction of the diazenyl intermediates with pyrrolidine under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.
化学反应分析
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the cleavage of the diazenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions.
科学研究应用
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl groups play a crucial role in its binding affinity and specificity, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context.
相似化合物的比较
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine can be compared with other similar compounds, such as:
1-{4-[(E)-(4-Ethylphenyl)diazenyl]phenyl}pyrrolidine: Similar in structure but with an ethyl group instead of a butyl group, leading to different chemical and physical properties.
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine: Features a methyl group, resulting in distinct reactivity and applications.
1-{4-[(E)-(4-Phenyl)diazenyl]phenyl}pyrrolidine: Lacks the alkyl substituent, making it less hydrophobic and altering its interaction with biological targets.
属性
CAS 编号 |
79118-47-1 |
|---|---|
分子式 |
C30H31N5 |
分子量 |
461.6 g/mol |
IUPAC 名称 |
(4-butylphenyl)-[4-[(4-pyrrolidin-1-ylphenyl)diazenyl]naphthalen-1-yl]diazene |
InChI |
InChI=1S/C30H31N5/c1-2-3-8-23-11-13-24(14-12-23)31-33-29-19-20-30(28-10-5-4-9-27(28)29)34-32-25-15-17-26(18-16-25)35-21-6-7-22-35/h4-5,9-20H,2-3,6-8,21-22H2,1H3 |
InChI 键 |
QISWYTYSCKCDEQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)N5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


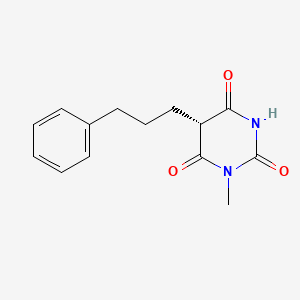
![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)

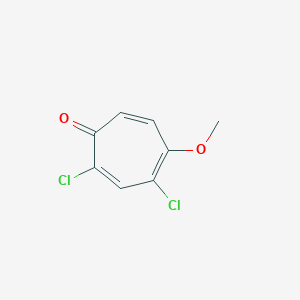
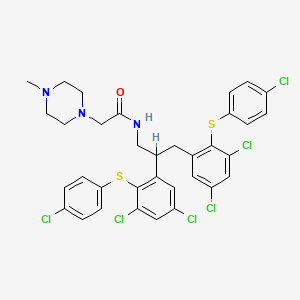
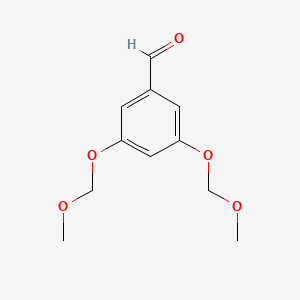
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

